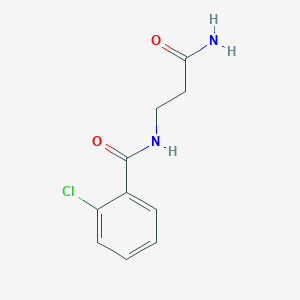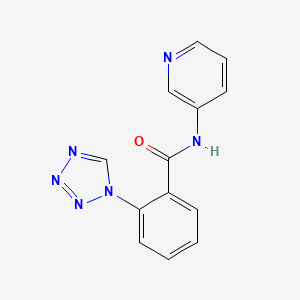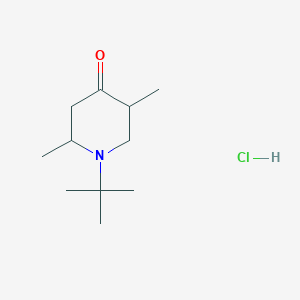
N-(3-amino-3-oxopropyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-3-oxopropyl)-2-chlorobenzamide is a chemical compound with the molecular formula C10H11ClN2O2 It is characterized by the presence of an amide group attached to a benzene ring substituted with a chlorine atom and a propyl chain containing an amino and oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-3-oxopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process offers advantages such as increased efficiency, scalability, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-3-oxopropyl)-2-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-amino-3-oxopropyl)-2-chlorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-amino-3-oxopropyl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3-amino-3-oxopropyl)-2-chlorobenzamide can be compared with other similar compounds such as:
N-(3-amino-3-oxopropyl)benzamide: Lacks the chlorine substitution on the benzene ring, which may result in different chemical reactivity and biological activity.
2-chlorobenzamide:
3-amino-2-chlorobenzamide: Has the amino group directly attached to the benzene ring, leading to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFTAZKBOHWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)
![1-(Azocan-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6129327.png)
![1-[Benzyl(methyl)amino]-3-[4-[[(5-fluoro-2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6129338.png)
![2-(2-chlorophenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6129351.png)
![[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6129367.png)
![4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B6129375.png)
![Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B6129376.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![5-[6-[(2,3-dimethylcyclohexyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide](/img/structure/B6129407.png)
